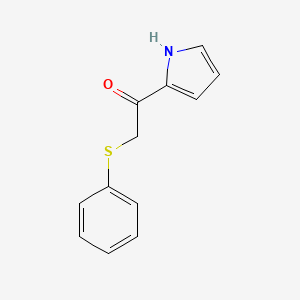

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone

Description

Properties

IUPAC Name |

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(11-7-4-8-13-11)9-15-10-5-2-1-3-6-10/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXKCRTZIJVEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-acetylpyrrole with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone linkage can be reduced to form alcohols.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The phenylsulfanyl group can engage in interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

1-(1H-Pyrrol-2-yl)ethanone (2-Acetylpyrrole, CAS 1072-83-9)

- Structure : Base compound with an acetyl group directly attached to the pyrrole ring.

- Role in Fragrance : Strongly correlated (correlation coefficient = 0.99) with 2-acetyl-1-pyrroline (2AP), a key aroma compound in fragrant rice. It is upregulated during maturation stages, suggesting a synergistic role in aroma biosynthesis .

- Applications : Used as a flavoring agent (FEMA 3202) and synthetic intermediate .

- Physical Properties :

Comparison :

- The phenylsulfanyl group in the target compound likely reduces volatility compared to the acetyl group, altering its contribution to fragrance.

- Enhanced lipophilicity from the phenylsulfanyl group may improve bioavailability in medicinal applications.

2-Chloro-1-(1H-pyrrol-2-yl)ethanone (2-CPE, CAS 53391-62-1)

Comparison :

- 2-CPE is more reactive but less stable than the target compound due to the electron-withdrawing chlorine.

Difluoromethyl- and Trifluoromethyl-Substituted Derivatives (DFPE, TFPE)

- Structures: DFPE: 1-(5-(Difluoromethyl)-1H-pyrrol-2-yl)ethanone TFPE: 1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethanone

- Properties: Fluorine substitution increases electronegativity and alters vibrational spectra. B3LYP/6-31G* calculations show enhanced polarity compared to non-fluorinated analogs .

Comparison :

- Fluorinated derivatives exhibit higher metabolic stability, making them suitable for drug design. The phenylsulfanyl group in the target compound may instead enhance binding to sulfur-containing biological targets.

Benzofuran–Pyrazole Hybrids (e.g., Compound IV BZP)

- Structure: Integrates pyrrol-2-yl ethanone with benzofuran and pyrazole moieties.

- Applications: Encapsulated in nanoparticles for targeted delivery of PARP inhibitors in cancer therapy .

Comparison :

- The target compound’s phenylsulfanyl group could improve nanoparticle encapsulation efficiency compared to bulkier benzofuran-pyrazole hybrids.

2-Phenyl-2-phenylsulfanyl-1-pyrrolidin-1-yl-ethanone (CAS MFCD01345927)

- Structure : Features a pyrrolidine ring instead of pyrrole, with dual phenyl and phenylsulfanyl groups.

- Applications: Intermediate in organocatalysis and asymmetric synthesis .

Comparison :

Research Implications and Gaps

- Fragrance Biosynthesis: The phenylsulfanyl derivative’s role in aroma pathways remains unexplored but could be inferred from its structural similarity to 1-(1H-pyrrol-2-yl)ethanone .

- Medicinal Chemistry : The compound’s sulfur moiety warrants investigation in targeting cysteine-rich proteins or enzymes.

- Synthetic Utility: Comparative studies on halogenated vs. sulfanyl-substituted ethanones are needed to optimize reaction conditions.

Biological Activity

2-Phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring and a phenylsulfanyl group, which are crucial for its biological activity.

Target of Action

Similar compounds have been noted for their inhibitory effects on various enzymes, particularly tyrosine kinases. Tyrosine kinases play significant roles in cell signaling pathways that regulate cell growth and differentiation, making them critical targets for anticancer drugs.

Mode of Action

The mechanism involves binding to the active site of target enzymes, thereby inhibiting their enzymatic activity. This interaction can disrupt critical signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Biochemical Pathways

Research indicates that compounds similar to this compound affect pathways involving cyclin-dependent kinases (CDKs) and other regulatory proteins associated with the cell cycle. This suggests potential applications in cancer treatment by targeting these pathways.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results. The minimum biofilm inhibitory concentration (MBIC) against Escherichia coli was reported at 625 µg/mL, indicating moderate efficacy .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several human tumor cell lines. The growth inhibition (GI50 values) observed in these studies ranged from nanomolar to micromolar concentrations, highlighting its potential as an anticancer agent .

Study on Anticancer Properties

A systematic evaluation was conducted on the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound may induce apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of this compound against standard bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The findings revealed that while the compound showed lower antimicrobial activity compared to established antibiotics like ciprofloxacin, it still exhibited notable anti-biofilm activity, which is crucial for treating chronic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Stronger activity against specific cancer types |

| Pyrido[2,3-d]pyrimidin-7-one | Antimicrobial | Effective against Gram-positive bacteria |

| 2-Acetylpyrrole | Antioxidant | Exhibits antioxidant properties but less potent than 2-phenylsulfanyl derivative |

Q & A

Q. What are the common synthetic routes for 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : A key intermediate, 1-(1H-pyrrol-2-yl)ethanone, is synthesized via Friedel-Crafts acylation of pyrrole using acetic anhydride or trichloroacetyl chloride in the presence of Lewis acids like ZnCl₂ (yield ~90%) . For the phenylsulfanyl group, nucleophilic substitution or thiolation reactions are employed. For example, coupling 1-(1H-pyrrol-2-yl)ethanone with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) could introduce the sulfanyl moiety. Optimization of solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometry is critical for yield and purity .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm aromatic protons (δ 6.5–7.5 ppm for pyrrole and phenyl groups) and the ketone carbonyl (δ ~200 ppm in 13C NMR). Mass spectrometry (MS) with electron ionization (EI) can validate the molecular ion peak (e.g., [M+H]+ at m/z 245). HPLC with UV detection (λ ~260 nm for aromatic systems) assesses purity (>95% recommended for research use) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ether. Stability studies suggest sensitivity to air/moisture due to the sulfanyl group; storage under inert gas (N₂/Ar) at –20°C in amber vials is advised. Melting point ranges (85–93°C) and enthalpy of fusion (ΔfusH ~14 kJ/mol) can be determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported structural data for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software is critical. For example, SHELXL refines bond lengths/angles and validates torsional parameters (e.g., dihedral angles between pyrrole and phenylsulfanyl groups). Discrepancies in literature data (e.g., bond length variations >0.02 Å) may arise from crystal packing effects or disorder, requiring high-resolution data (R-factor <0.05) and TWIN refinement for twinned crystals .

Q. What strategies mitigate competing side reactions during the synthesis of sulfanyl-substituted pyrrole derivatives?

- Methodological Answer : Competing oxidation of the sulfanyl group to sulfoxide/sulfone can be minimized by using inert atmospheres (N₂/Ar) and avoiding strong oxidizers. Catalytic methods (e.g., Pd-mediated cross-coupling) enhance regioselectivity. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups without disrupting the pyrrole ring . GC-MS or TLC monitoring identifies intermediates, enabling reaction quenching at optimal conversion .

Q. How does the phenylsulfanyl group influence the compound’s electronic structure and reactivity in catalytic applications?

- Methodological Answer : The electron-withdrawing sulfanyl group decreases electron density on the pyrrole ring, as shown by DFT calculations (e.g., HOMO-LUMO gap reduction). This enhances electrophilic substitution reactivity at the pyrrole β-position. Cyclic voltammetry reveals oxidation potentials shifted by ~0.2 V compared to non-sulfanyl analogs, suggesting utility in redox-active catalysts .

Q. What analytical techniques resolve contradictions in thermodynamic data (e.g., sublimation enthalpy) for related pyrrole derivatives?

- Methodological Answer : Discrepancies in ΔsubH values (e.g., 81.2 vs. 81.3 kJ/mol) arise from measurement techniques. Knudsen effusion mass spectrometry provides high-precision sublimation data, while thermogravimetric analysis (TGA) under controlled heating rates (1–5°C/min) validates reproducibility. Statistical analysis (e.g., ±1.0 kJ/mol error margins) ensures reliability .

Applications in Academic Research

Q. What role does this compound play in designing bioactive molecules?

- Methodological Answer : The compound serves as a scaffold for HIV integrase inhibitors (e.g., diketo acid derivatives) by chelating metal ions in enzymatic active sites. Structure-activity relationship (SAR) studies optimize substituents on the phenylsulfanyl group for enhanced binding affinity (IC₅₀ <1 μM) .

Q. How is this compound utilized in flavor chemistry, and what analytical methods quantify its contribution to aroma profiles?

- Methodological Answer : As a flavorant (FEMA 3202), it contributes roasted/nutty notes. Gas chromatography-olfactometry (GC-O) paired with SPME extraction identifies odor-active compounds in food matrices. Quantification via internal standard calibration (e.g., 2-acetylpyrrole as a reference) ensures accuracy at ppm levels .

Data Analysis and Contradictions

Q. How should researchers address conflicting melting point data for 1-(1H-pyrrol-2-yl)ethanone intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.